4-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-30-17-5-7-18(8-6-17)31-14-2-3-21(27)24-10-12-25(13-11-24)22-23-19-9-4-16(26(28)29)15-20(19)32-22/h4-9,15H,2-3,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYDOEYBBTYMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The compound's molecular formula is , indicating the presence of various functional groups that contribute to its biological activity. The structure includes:
- A methoxyphenyl group, which is known for enhancing lipophilicity and biological interactions.
- A benzo[d]thiazole moiety, recognized for its role in various biological activities, including anticancer properties.
- A piperazine ring, often associated with neuroactive compounds.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 420.51 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Properties
Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer activity. For instance, compounds structurally related to the target compound have demonstrated potent inhibition of cancer cell proliferation. In a study evaluating 4-substituted methoxybenzoyl-aryl-thiazoles , modifications led to improved antiproliferative activity against melanoma and prostate cancer cells, with IC50 values dropping from micromolar to low nanomolar ranges . The mechanism of action appears to involve the inhibition of tubulin polymerization, a critical process in cell division.
Antimicrobial Activity
Benzothiazole derivatives have also been reported to possess broad-spectrum antimicrobial properties. Compounds similar to the target structure have shown effectiveness against various bacterial strains and fungi. For example, a study highlighted that certain thiazole compounds exhibited minimal inhibitory concentrations (MIC) as low as 50 μg/mL against tested organisms . This suggests potential applications in developing new antimicrobial agents.
The biological activities of benzothiazole derivatives often stem from their ability to interact with specific biological targets:
- Tubulin Inhibition : As mentioned earlier, some compounds inhibit tubulin polymerization, disrupting mitotic processes in cancer cells.
- Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in metabolic pathways, which can lead to apoptosis in cancer cells.
- Antioxidant Activity : Some studies have reported that benzothiazole derivatives can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Case Study 1: Anticancer Efficacy
In a recent study published in Molecules, researchers synthesized a series of thiazole derivatives and evaluated their anticancer efficacy against various cancer cell lines. The results indicated that specific substitutions on the benzothiazole ring enhanced cytotoxicity significantly. For instance, compounds with electron-withdrawing groups showed superior activity compared to those with electron-donating groups .
Case Study 2: Antimicrobial Activity Assessment
A comprehensive assessment of thiazole derivatives against common bacterial pathogens demonstrated that several compounds exhibited promising antimicrobial activities. The study utilized standard methods for determining MIC and showed that modifications in the side chains could lead to enhanced potency against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzothiazole-Piperazine Derivatives
The target compound shares structural motifs with several classes of bioactive molecules, as outlined below:
Key Structural and Functional Differences
Benzothiazole Core Modifications :
- The target compound’s 6-nitro substitution distinguishes it from unsubstituted benzothiazoles (e.g., compound 13 ). Nitro groups typically increase electrophilicity, which may enhance binding to cysteine-rich enzyme active sites (e.g., MMPs or kinases) but could also reduce metabolic stability due to nitroreductase susceptibility .
- In contrast, compound 5j uses a thioether-linked triazole, improving aqueous solubility but lacking the nitro group’s electronic effects.
Piperazine Substituents: The 4-methoxyphenylthio group in the target compound contrasts with the 4-chlorophenyl (compound 13 ) or trifluoromethylphenyl (RTC1 ) groups.
Linkage and Chain Length :
- The butan-1-one chain in the target compound and RTC1 provides flexibility, whereas shorter chains (e.g., acetamide in compound 18 ) may restrict conformational mobility, affecting target engagement.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP) :
- Solubility :
- The thioether and nitro groups may reduce aqueous solubility compared to amide-containing analogs (e.g., compound 18 ), but the methoxy group could mitigate this through hydrogen bonding.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential coupling of the benzothiazole, piperazine, and thioether moieties. Key steps include:
- Nitrobenzothiazole Preparation : Nitration of benzothiazole precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to ensure regioselectivity at the 6-position .
- Piperazine Coupling : Use of coupling agents like EDCI/HOBt in aprotic solvents (DMF or DMSO) to link the nitrobenzothiazole to the piperazine ring .
- Thioether Formation : Nucleophilic substitution between 4-methoxythiophenol and a halogenated butanone intermediate, optimized at 60–80°C in DMSO with a base (e.g., K₂CO₃) .
Optimization Tips : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize by-products .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
- ¹³C NMR : Confirm the carbonyl group (δ ~170 ppm) and nitrobenzothiazole carbons (δ 120–160 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z ~500–510) and fragmentation patterns .
- IR Spectroscopy : Detect C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹) .
Advanced: How does the nitro group on the benzothiazole influence biological activity?
Methodological Answer:
The nitro group acts as an electron-withdrawing group, enhancing electrophilicity and potential DNA intercalation or enzyme inhibition. To validate its role:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents (e.g., -F, -CH₃) at the 6-position and compare activity .
- Competitive Binding Assays : Use fluorescence quenching or SPR to measure affinity for targets like topoisomerases or kinases .
- Computational Docking : Model interactions with active sites (e.g., DNA gyrase) to assess nitro group participation in hydrogen bonding or π-stacking .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values against cancer cells) and apply statistical tools (ANOVA, regression) to identify outliers .
- Orthogonal Validation : Confirm activity using unrelated assays (e.g., cytotoxicity + target-specific enzymatic assays) .
Advanced: How can in silico models predict binding affinity for novel targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against targets (e.g., PARP-1 or β-lactamases). Prioritize poses with nitro group proximity to catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond persistence .
- Pharmacophore Modeling : Define essential features (e.g., nitro group, carbonyl oxygen) and screen databases like ZINC for analogs .
Advanced: What are best practices for assessing stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
- Light/Temperature Sensitivity : Store samples under UV light (λ = 254 nm) or at 40°C for 1 week, comparing stability to controls .
- Metabolic Stability : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
